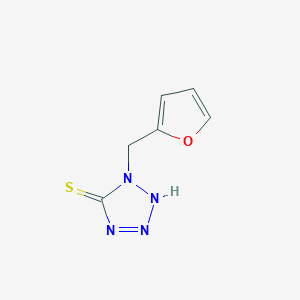

1-(2-furylmethyl)-1H-tetrazole-5-thiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4OS/c12-6-7-8-9-10(6)4-5-2-1-3-11-5/h1-3H,4H2,(H,7,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMABYCXKWDEGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=S)N=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Tautomerism and Isomerism in 1h Tetrazole 5 Thiol Systems

Theoretical Characterization of Thiol-Thione Tautomerism in 1H-Tetrazole-5-thiols

Computational chemistry provides powerful tools to investigate the relative stabilities and interconversion pathways of tautomers.

Theoretical calculations, such as those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in determining the thermodynamic stabilities of the thiol and thione tautomers of the parent 1H-tetrazole-5-thiol. researchgate.net Studies have consistently shown that the thione form is the more stable tautomer in the gas phase. researchgate.netresearchgate.net This preference can be attributed to the greater thermodynamic stability afforded by the C=S double bond and the delocalization of the proton within the tetrazole ring system. researchgate.net

For the broader class of N-substituted mercaptotetrazoles, the thione form is generally considered to be more stable. researchgate.net This principle is expected to hold for 1-(2-furylmethyl)-1H-tetrazole-5-thiol, where the furylmethyl substituent is attached to a nitrogen atom of the tetrazole ring.

Below is a table summarizing the relative thermodynamic data for the isomers of the parent tetrazole thione in the gas phase, as calculated by various methods. The thione form (A) is used as the reference with a relative energy of 0.

Table 1: Relative Thermodynamic Data for Isomers of Tetrazole Thione in the Gas Phase

| Tautomer | Method | ΔE (kcal/mol) | ΔE+ZPV (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|---|---|

| B | MP2/6-311++G(d,p) | 4.25 | 2.79 | 1.17 | 25.26 |

| B3LYP/6-311++G(d,p) | 9.53 | 6.86 | 7.39 | 25.06 | |

| C | MP2/6-311++G(d,p) | 0.21 | 1.9 | -2.02 | -2.74 |

| B3LYP/6-311++G(d,p) | 6.86 | 2.10 | 4.96 | 4.57 | |

| D | MP2/6-311++G(d,p) | - | - | - | - |

| B3LYP/6-311++G(d,p) | - | - | - | - | |

| E | MP2/6-311++G(d,p) | 27.36 | 0.26 | 27.02 | 27.19 |

| B3LYP/6-311++G(d,p) | 25.06 | 0.70 | 24.39 | 24.33 |

Data sourced from a theoretical study on tetrazole 5-thion tautomerism. researchgate.net Tautomer A represents the thione form.

The interconversion between the thiol and thione tautomers occurs via a proton transfer mechanism. Computational studies have calculated the activation energy barriers for this process. researchgate.net For the parent tetrazole-5-thione, the direct 1,2-proton transfer from a nitrogen atom to the sulfur atom has a significant energy barrier. researchgate.net The presence of solvent molecules, such as water, can facilitate this transfer by acting as a proton shuttle, thereby reducing the activation energy. researchgate.net For instance, the activation barrier for a 1,2-proton transfer in a similar system was found to be significantly reduced by the presence of a single water molecule. researchgate.net

The transition states for these proton transfers have been characterized by imaginary frequencies in the calculated vibrational spectra, confirming them as true saddle points on the potential energy surface. researchgate.net

Spectroscopic Elucidation of Tautomeric Equilibria in 1H-Tetrazole-5-thiol Analogues

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for studying tautomeric equilibria in solution. In the case of 1H-tetrazole-5-thiol analogues, 1H and 13C NMR spectroscopy can provide insights into the dominant tautomeric form.

For example, in the 1H NMR spectrum of 1-methyl-1H-tetrazole-5-thiol, the chemical shift of the methyl protons provides information about the electronic environment of the tetrazole ring, which differs between the thiol and thione forms. mdpi.com Similarly, in complexes of 1-methyl-1H-tetrazole-5-thiol and 1-phenyl-1H-tetrazole-5-thiol, NMR data has been used to characterize the coordination of the ligand to a metal center, which is influenced by the tautomeric form. sjpas.com

Coordination Chemistry of 1 2 Furylmethyl 1h Tetrazole 5 Thiol As a Ligand

Ligating Behavior of 1H-Tetrazole-5-thiols: Donor Atoms and Coordination Modes

The coordination versatility of 1-substituted-1H-tetrazole-5-thiols is a key feature of their chemistry. Depending on the metal ion, reaction conditions, and the presence of co-ligands, they can act as monodentate, bidentate, or bridging ligands, utilizing their sulfur and nitrogen atoms as donors. researchgate.netresearchgate.net

The simplest coordination mode for 1H-tetrazole-5-thiol ligands is monodentate, where the ligand binds to a single metal center through one donor atom. This can occur via either the exocyclic sulfur atom or one of the nitrogen atoms of the tetrazole ring. researchgate.net

Coordination through the deprotonated thiol group (thiolato sulfur) is common, especially with softer metal ions. For instance, in several palladium(II) and platinum(II) complexes containing phosphine (B1218219) co-ligands, the tetrazole-5-thiolate anion binds to the metal center exclusively through the sulfur atom. sjpas.comresearchgate.netbohrium.com This mode of coordination is also observed in various mercury(II) complexes. researchgate.net Similarly, Pt(II) complexes with 1-methyl- and 1-phenyl-1H-tetrazole-5-thiol have been shown to coordinate monodentately through the sulfur atom, resulting in a square planar geometry around the platinum center. sjpas.comsjpas.com

Alternatively, monodentate coordination can occur through a nitrogen atom of the tetrazole ring. researchgate.net This is often seen when the thiol group remains protonated or when steric or electronic factors favor nitrogen binding. For example, in the presence of copper(II), 1-R-tetrazole-5-thiols can undergo desulfurization to form 1-R-tetrazoles, which then act as monodentate ligands, coordinating to the metal via the N4 atom of the tetrazole ring. researchgate.net

The presence of multiple donor sites allows 1H-tetrazole-5-thiolates to act as bridging ligands, connecting two or more metal centers to form polynuclear complexes or coordination polymers. researchgate.net This bridging capability leads to a wide array of structural motifs.

Several bridging modes have been identified through single-crystal X-ray diffraction studies:

μ₂-κN, κS Bridging: In this mode, the ligand bridges two metal centers using a nitrogen atom and the sulfur atom. This has been observed in a dinuclear cobalt(II) complex where two ligands bridge two cobalt centers, resulting in a short Co···Co distance of 2.8185(10) Å. researchgate.netlookchem.com

μ₂-κS, κS Bridging: Here, the sulfur atom of the deprotonated thiol group bridges two metal centers. This mode was identified in a dinuclear cadmium(II) complex, [Cd₂I₂(2,2'-bipy)₂(ptt)₂], forming a four-membered Cd₂S₂ ring. lookchem.com

Bridging Bidentate (N,S): A palladium(II) complex has been synthesized where the 1-phenyl-1H-tetrazole-5-thiolate (ptt⁻) anion coordinates as a bridging bidentate ligand via the thione sulfur atom and a deprotonated nitrogen atom of the heterocyclic ring, forming a dimeric structure. researchgate.net

1D Looped Chains: In some cobalt(II) and cadmium(II) complexes, the ligands bridge the metal centers to form one-dimensional (1D) looped chain structures that contain eight-membered [M₂S₂C₂N₂] rings. researchgate.netlookchem.com

These varied coordination behaviors underscore the ligand's ability to facilitate the self-assembly of complex supramolecular architectures.

Synthesis and Spectroscopic Characterization of Metal Complexes of 1H-Tetrazole-5-thiol Ligands

The synthesis of metal complexes with 1H-tetrazole-5-thiol ligands is typically achieved by reacting the ligand with a suitable metal salt in a solvent like ethanol (B145695) or methanol (B129727). lookchem.comarkat-usa.org The specific structure and coordination mode can be influenced by factors such as the stoichiometry of the reactants, the choice of solvent, and the presence of co-ligands. lookchem.com

A wide range of transition metal complexes have been synthesized using 1-substituted-1H-tetrazole-5-thiols. These include complexes with Cu(II) , Ni(II) , Co(II) , Zn(II) , Cd(II) , Hg(II) , Mn(II) , Pt(II) , and Pd(II) . sjpas.comresearchgate.netbohrium.comlookchem.comrsc.orgzjwintime.com The synthesis can be performed using various methods, including one-pot reactions where the metal salt, the tetrazole-thiol, and any co-ligands are mixed together. sjpas.com For example, Pt(II) complexes have been prepared via a one-pot method involving the Pt(II) salt, a tetrazole-thiol ligand, and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). sjpas.com

A combination of spectroscopic and analytical techniques is essential for the characterization of these coordination compounds.

FTIR Spectroscopy: Infrared spectroscopy is a powerful tool for determining the coordination mode of the ligand. A key indicator of coordination via the sulfur atom is the disappearance of the ν(S-H) stretching band, which typically appears in the free ligand in the range of 2546-2781 cm⁻¹. sjpas.comresearchgate.netlookchem.com Upon deprotonation and coordination to the metal, this band is absent. lookchem.com Further evidence comes from shifts in other characteristic bands. The ν(C=N) and ν(C=S) bands, often found between 1463-1497 cm⁻¹ and 985-1100 cm⁻¹, respectively, can shift upon complexation, indicating the involvement of the ring nitrogen or exocyclic sulfur atoms in bonding. lookchem.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the complexes in solution.

¹H NMR: The ¹H NMR spectrum confirms the structure of the organic ligand within the complex. For example, in a [Pt(mtz)₂dppe] complex, a singlet signal at δ 3.68 ppm was attributed to the methyl protons of the 1-methyl-1H-tetrazole-5-thiolate ligand. sjpas.com Signals for substituent groups, such as the phenyl ring protons in 1-phenyl derivatives or the methylene (B1212753) protons in co-ligands, can also be identified and assigned. sjpas.compnrjournal.commdpi.com

¹³C NMR: This technique provides information on the carbon framework of the ligand and can detect changes in the electronic environment of carbon atoms upon coordination. mdpi.com

³¹P NMR: For complexes containing phosphine co-ligands, ³¹P NMR is invaluable. A single signal in the ³¹P-{¹H} NMR spectrum, often with satellite peaks due to coupling with metals like ¹⁹⁵Pt, confirms the coordination of the phosphine ligand and can provide insights into the geometry of the complex. sjpas.com

UV-Vis Spectroscopy: Electronic absorption spectroscopy is used to study the electronic transitions within the complexes. researchgate.net The spectra typically show bands corresponding to intra-ligand transitions and, in some cases, ligand-to-metal charge-transfer (LMCT) bands, which provide information on the electronic structure of the coordination sphere. semanticscholar.org

Molar Conductivity: Molar conductivity measurements in solvents like DMSO or DMF are used to determine the electrolytic nature of the complexes. Low conductivity values typically indicate that the complexes are non-electrolytes, meaning the anions are coordinated to the metal center rather than existing as free counter-ions. sjpas.com

| Assignment | Free Hptt Ligand | Complexes | Inference |

|---|---|---|---|

| ν(S-H) | ~2546 - 2781 | Absent | Deprotonation and coordination via sulfur. sjpas.comlookchem.com |

| ν(C=N) / ν(C=C) | ~1463, 1497 | Shifted | Involvement of ring in coordination. lookchem.com |

| ν(C=S) | ~985 - 1100 | Shifted | Involvement of sulfur in coordination. lookchem.com |

| ν(C-S) | ~752 | Shifted | Confirmation of C-S bond involvement. sjpas.com |

| Complex / Ligand | Proton Assignment | Chemical Shift (ppm) | Source |

|---|---|---|---|

| [Pt(mtz)₂dppe] | Methyl (CH₃) of mtz⁻ | 3.68 (s) | sjpas.com |

| [Pt(mtz)₂dppe] | Methylene (CH₂) of dppe | 2.63 (m) | sjpas.com |

| 1-methyl-tetrazole derivative | Methyl (CH₃) on tetrazole | 3.96 (s) | mdpi.com |

Structural Elucidation of Coordination Compounds

The definitive determination of the molecular structure, geometry, and intermolecular interactions in the solid state is achieved through single-crystal X-ray diffraction. lookchem.com This technique has been crucial in revealing the diverse coordination chemistry of 1H-tetrazole-5-thiol ligands.

X-ray crystallography has confirmed various coordination geometries for the metal centers, including:

Square Planar: Found in Pt(II) and Pd(II) complexes, particularly with phosphine or diamine co-ligands. sjpas.combohrium.com

Tetrahedral: A distorted tetrahedral geometry was observed for a cadmium(II) complex, [Cd(ptt)₂]n, where the metal is bound to two sulfur and two nitrogen atoms from four different ligands. lookchem.com Mercury(II) complexes with phosphine co-ligands also adopt a tetrahedral geometry around the Hg²⁺ ion. researchgate.net

Square Pyramidal: In a dinuclear cadmium(II) complex, the Cd center exhibits a square pyramidal environment, coordinated to two nitrogen atoms, two sulfur atoms, and an iodide ion. lookchem.com

Octahedral: A cobalt(II) complex displayed an octahedral geometry, with the metal center coordinated to oxygen, nitrogen, and sulfur donor atoms from different ligands. lookchem.com

Structural analysis also provides precise measurements of bond lengths and angles, confirming the nature of the metal-ligand interactions. For instance, in one complex, the Co-S bond distance was determined to be 2.2446(17) Å, while Cd-S distances ranged from 2.5029(23) to 2.7504(11) Å and Cd-N distances from 2.2456(70) to 2.3292(26) Å. lookchem.com These data are essential for understanding the bonding and stability of the coordination compounds. Furthermore, X-ray diffraction reveals how individual complex units pack in the crystal lattice, often stabilized by weaker interactions such as hydrogen bonding or π-π stacking, leading to the formation of supramolecular networks. lookchem.com

Based on a comprehensive search of available scientific literature, there is currently no published research focusing on the coordination chemistry of the specific compound “1-(2-furylmethyl)-1H-tetrazole-5-thiol” as a ligand in metal complexes. Consequently, data regarding the single crystal X-ray diffraction analysis, molecular geometry, and the formation of supramolecular or polymeric networks for complexes involving this particular ligand are not available.

The required information to populate the requested sections and subsections is absent from the scientific record. This includes:

Supramolecular Chemistry and Polymeric Coordination Networks:There are no studies describing the formation of polymeric structures using this ligand.

Analysis of Intermolecular Interactions:No experimental or theoretical analyses (such as hydrogen bonding, π-π stacking, or Hirshfeld surface analysis) have been performed on metal complexes of this compound.

Therefore, it is not possible to generate the requested scientific article while strictly adhering to the specified compound and outline.

Advanced Spectroscopic and Electroanalytical Characterization of 1 2 Furylmethyl 1h Tetrazole 5 Thiol Systems

Vibrational Spectroscopy (FTIR, Raman) for Structural Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the structural framework of 1-(2-furylmethyl)-1H-tetrazole-5-thiol. The vibrational modes of the molecule are characteristic of its constituent parts: the furan (B31954) ring, the tetrazole ring, the methylene (B1212753) bridge, and the thiol group.

The FTIR and Raman spectra of tetrazole derivatives are complex, with characteristic vibrations for the tetrazole ring typically observed between 1200 cm⁻¹ and 1640 cm⁻¹ pnrjournal.com. For 1-substituted tetrazole-5-thiones, which exist in tautomeric equilibrium with the thiol form, characteristic IR bands include C=N and N=N stretching vibrations within the ring researchgate.net. The presence of the furan moiety introduces additional bands corresponding to C-H, C=C, and C-O stretching and bending vibrations udayton.edu.

The S-H stretching vibration of the thiol group is expected to appear in the Raman spectrum as a band of medium intensity around 2579 cm⁻¹ researchgate.net. The C-S stretching vibration can be difficult to assign in IR spectra due to variable intensity but is typically found in the 200-1030 cm⁻¹ range pnrjournal.com. The methylene bridge (-CH₂-) would exhibit characteristic scissoring vibrations, which for a similar S-CH₂ group have been measured at 1432 cm⁻¹ pnrjournal.com. Aromatic C-H stretching from the furan ring is anticipated around 3063 cm⁻¹ lookchem.com.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Furan Ring | C-H stretch | ~3100-3000 | FTIR, Raman |

| Methylene (-CH₂-) | C-H stretch | ~2960-2850 | FTIR, Raman |

| Thiol (-SH) | S-H stretch | ~2600-2550 | Raman |

| Tetrazole Ring | N=N stretch | ~1600-1450 | FTIR, Raman |

| Tetrazole Ring | C=N stretch | ~1617-1596 | FTIR |

| Furan Ring | C=C stretch | ~1585-1450 | FTIR, Raman |

| Methylene (-CH₂-) | Scissoring | ~1465 | FTIR |

| Tetrazole Ring | Ring vibrations | ~1390-1000 | FTIR, Raman |

| Furan Ring | C-O stretch | ~1260-1020 | FTIR |

This table is predictive and based on characteristic vibrational frequencies of similar functional groups and molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Probing Molecular Structure and Dynamics

¹H NMR: The proton spectrum is expected to show distinct signals for the furan ring protons, the methylene protons, and the thiol proton. The furan protons typically appear in the aromatic region, with chemical shifts influenced by their position on the ring and coupling to each other. Protons on a furan ring in similar structures are observed at specific chemical shifts nih.gov. The methylene (-CH₂-) protons, being adjacent to both the furan and tetrazole rings, would likely appear as a singlet. For comparison, in 5-(benzylthio)-1H-tetrazole, the -S-CH₂- protons appear as a singlet at 4.58 ppm pnrjournal.com. The thiol (-SH) proton signal is often broad and its chemical shift can vary depending on solvent and concentration; in some 1-substituted tetrazole-5(4H)-thiones, an NH proton (from the thione tautomer) appears as a broad singlet far downfield, between 13.66 and 14.79 ppm researchgate.net.

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms of the furan ring, the methylene bridge, and the tetrazole ring. The carbon atom of the tetrazole ring attached to the sulfur (C5) is expected at a distinct chemical shift. For instance, in a derivative of 1-methyl-1H-tetrazole-5-thiol, the tetrazole carbon (C5) resonates at 153.32 ppm mdpi.com. The carbons of the furan ring will have characteristic shifts, and the methylene carbon will appear in the aliphatic region. For 1-substituted tetrazoles, the C5 carbon chemical shift is typically observed around 153-163 ppm researchgate.netnih.gov.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Furan H3/C3 | ~6.4 | ~110 |

| Furan H4/C4 | ~6.3 | ~108 |

| Furan H5/C5 | ~7.4 | ~143 |

| Furan C2 | - | ~150 |

| Methylene (-CH₂-) | ~5.5 | ~45 |

| Tetrazole C5 | - | ~154 |

This table is predictive and based on data from structurally similar furan and tetrazole-5-thiol compounds. mdpi.comnetlify.app

Mass Spectrometry (ESI-MS) and Fragmentation Pathway Analysis for Structural Confirmation

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of this compound and to study its fragmentation pathways, which helps confirm its structure. In positive ion mode, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition mdpi.com.

The fragmentation of tetrazole derivatives under mass spectrometry conditions is highly dependent on the substituents nih.gov. Common fragmentation pathways for 1,5-disubstituted tetrazoles involve the elimination of stable neutral molecules like molecular nitrogen (N₂) or hydrazoic acid (HN₃) mdpi.com.

For this compound, a likely primary fragmentation step would be the cleavage of the bond between the methylene group and the furan ring, leading to the formation of a stable furfuryl cation (m/z 81). Another possibility is the fragmentation of the tetrazole ring itself. The fragmentation of the furan ring can also occur, often leading to the loss of CO (28 Da) or CHO (29 Da) fragments ed.ac.ukresearchgate.net.

Table 3: Predicted ESI-MS Fragmentation for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 183 | [M+H]⁺ | Protonated parent molecule |

| 155 | [M+H - N₂]⁺ | Loss of molecular nitrogen from the tetrazole ring |

| 140 | [M+H - HN₃]⁺ | Loss of hydrazoic acid from the tetrazole ring |

This table presents hypothetical fragmentation patterns based on known behaviors of tetrazole and furan derivatives. nih.govmdpi.comed.ac.uk

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions and Photophysical Studies

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While unsubstituted tetrazoles absorb in the vacuum UV region (<200 nm), the presence of the furan ring and the thiol group in this compound is expected to shift the absorption maxima to accessible wavelengths pnrjournal.com. The spectrum would be characterized by π → π* transitions associated with the conjugated systems of the furan and tetrazole rings.

For comparison, 5-(benzylthio)-1H-tetrazole dissolved in DMSO shows a single absorbance peak at 271 nm pnrjournal.com. The complexation of some tetrazole derivatives with metal ions can lead to noticeable changes in their UV-Vis spectra, indicating interaction with the chromophoric system researchgate.net. The photophysical properties, such as fluorescence, can also be studied. Some 1-phenyl-1H-tetrazole-5-thiol based complexes exhibit blue light emission, which is attributed to intraligand π → π* or n → π* transitions lookchem.com.

Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

|---|---|---|---|

| Ethanol (B145695) | ~250-280 | Not Available | π → π* |

This table is predictive, based on data from analogous compounds. pnrjournal.com

Electroanalytical Techniques for Redox Behavior Investigation

Electroanalytical techniques, particularly cyclic voltammetry, are employed to investigate the redox properties of this compound, providing insights into its oxidation and reduction potentials.

Cyclic voltammetry (CV) can reveal the electrochemical behavior of the compound. The thiol group (-SH) is known to be electrochemically active and can be oxidized. For instance, some tetrazole-thiol ligands can undergo in situ oxidative coupling reactions lookchem.com. The tetrazole ring itself can also be involved in redox processes. The furan ring is susceptible to oxidation, although typically at higher potentials.

Studies on cobalt complexes with 1-methyl-5-mercapto-tetrazole have shown redox processes attributed to the Co(II)/Co(III) couple, with the ligand influencing the potentials researchgate.net. The electrochemical behavior of this compound would likely involve the oxidation of the thiol group, potentially leading to the formation of a disulfide. The reduction processes might be associated with the tetrazole or furan rings, but these are generally expected to occur at more negative potentials. The specific potentials for these processes would be dependent on the solvent and supporting electrolyte used in the experiment.

Electrochemical Impedance Spectroscopy for Interfacial Phenomena

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the properties of materials and their interfaces with electrodes. By applying a small amplitude AC potential and measuring the resulting current, EIS can elucidate complex interfacial phenomena such as charge transfer resistance, double-layer capacitance, and the formation of protective layers.

While specific EIS studies on this compound are not extensively documented in the reviewed literature, the behavior of analogous tetrazole-thiol derivatives, such as 1-phenyl-1H-tetrazole-5-thiol (PTZ), provides significant insights. electrochemsci.org Studies on PTZ have demonstrated its efficacy as a corrosion inhibitor for steel in acidic media. electrochemsci.org In such systems, EIS is employed to analyze the formation and properties of the inhibitor film on the metal surface.

The experimental setup for such an analysis typically involves a three-electrode cell, with the metal sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) or Ag/AgCl electrode as the reference. The impedance spectra are recorded at the open-circuit potential over a wide frequency range.

The resulting Nyquist plots can be modeled using equivalent electrical circuits to extract quantitative data about the corrosion process. A common model includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl). An increase in the Rct value and a decrease in the Cdl value upon addition of the inhibitor indicate the formation of a protective film on the metal surface. For instance, the charge transfer resistance for Q235 steel in 1 M HCl was observed to increase significantly with increasing concentrations of PTZ, indicating effective corrosion inhibition. electrochemsci.org

Below is an illustrative data table showing the kind of parameters that can be obtained from EIS measurements for a tetrazole-thiol derivative acting as a corrosion inhibitor.

| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |

| 0 | 50 | 200 | - |

| 1 | 500 | 50 | 90.0 |

| 5 | 1500 | 20 | 96.7 |

| 10 | 1800 | 15 | 97.2 |

This is a hypothetical data table based on typical results for similar compounds.

The data demonstrates that as the concentration of the tetrazole-thiol inhibitor increases, the charge transfer resistance (Rct) increases, and the double-layer capacitance (Cdl) decreases, signifying the formation of a more compact and protective inhibitor layer at the metal-solution interface. The inhibition efficiency is calculated from the Rct values.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly valuable for studying metal complexes, especially those containing paramagnetic transition metal ions. The technique provides detailed information about the electronic structure, oxidation state, and coordination environment of the metal center. illinois.edu

Tetrazole-thiol ligands, including this compound, are capable of coordinating with various metal ions through their sulfur and nitrogen donor atoms to form stable complexes. sjpas.comresearchgate.net If the metal ion in such a complex is paramagnetic (e.g., Cu(II), Co(II), Mo(V)), EPR spectroscopy can be a powerful tool for characterization. illinois.edunih.govlookchem.com

The EPR spectrum of a paramagnetic metal complex is characterized by its g-values and hyperfine coupling constants (A-values). These parameters are sensitive to the geometry of the complex and the nature of the coordinating ligands. nih.gov For example, the g-values can indicate the degree of covalent character in the metal-ligand bonds and the symmetry of the ligand field. illinois.edu The hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moment of the metal nucleus and can provide information about the delocalization of the unpaired electron onto the ligands. nih.gov

While specific EPR data for complexes of this compound were not found, the principles can be illustrated with typical data for a hypothetical paramagnetic metal complex with a tetrazole-thiol ligand.

| Complex | Metal Ion | g-values (g_x, g_y, g_z) | A-values (A_x, A_y, A_z) [MHz] |

| [M(L)₂] | Cu(II) | 2.05, 2.08, 2.25 | 50, 60, 450 |

| [M'(L)₄Cl] | Mo(V) | 1.95, 1.97, 2.01 | 30, 35, 150 |

This is a hypothetical data table where L represents a deprotonated this compound ligand. The values are representative of typical findings for such metal complexes.

The anisotropy observed in the g and A tensors can reveal the geometry of the complex (e.g., distinguishing between axial and rhombic symmetry). nih.gov By simulating the experimental EPR spectra, precise spin Hamiltonian parameters can be extracted, offering deep insights into the electronic and geometric structure of the paramagnetic metal complexes formed with this compound.

Computational and Theoretical Chemistry Studies of 1 2 Furylmethyl 1h Tetrazole 5 Thiol

Density Functional Theory (DFT) Investigations on Molecular and Electronic Structure

No published studies were identified that specifically report on the DFT investigations of 1-(2-furylmethyl)-1H-tetrazole-5-thiol. Consequently, data regarding its optimized geometry, conformational analysis, frontier molecular orbitals, global reactivity descriptors, and predicted spectroscopic parameters are not available.

Information unavailable.

Information unavailable.

Information unavailable.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

No specific molecular dynamics simulation studies for this compound were found in the searched literature.

Mechanistic Insights into Chemical Reactions via Computational Approaches

There are no available computational studies that provide mechanistic insights into the chemical reactions of this compound.

Advanced Applications and Materials Science Potential of 1 2 Furylmethyl 1h Tetrazole 5 Thiol and Its Derivatives

Role as a Ligand in Catalysis

The nitrogen-rich tetrazole ring and the soft sulfur donor of the thiol group make 1-(2-furylmethyl)-1H-tetrazole-5-thiol and its analogues excellent ligands for coordinating with metal centers. This coordination is fundamental to their application in catalysis, where they can influence the activity, selectivity, and stability of the catalytic system.

Metalloporphyrin-Catalyzed Reactions (e.g., oxidative coupling)

Research on analogues, such as 1-phenyl-1H-tetrazole-5-thiol, has provided significant insights into the catalytic capabilities of this class of compounds. In metalloporphyrin-catalyzed reactions, these tetrazole-thiol derivatives have been shown to be effective in promoting oxidative coupling reactions, such as the dimerization of thiols to form disulfides. scirp.orgscirp.org

In a typical system, a manganese-porphyrin complex acts as the catalyst in an alkaline methanol (B129727) solution. scirp.org The tetrazole-thiol compound coordinates to the Mn(III) center of the porphyrin, forming an active intermediate complex (RS-MnⅢTHPP). scirp.orgscirp.org This intermediate then decomposes, yielding a stable radical that couples with another to form the disulfide product, and a reduced Mn(II) porphyrin. The catalytic cycle is sustained as the Mn(II) species is readily re-oxidized to Mn(III) by oxygen from the air. scirp.org

The efficiency of these reactions is influenced by several factors. Studies indicate that Mn-porphyrin catalysts bearing electron-donating groups and possessing good solubility in the alkaline solvent medium exhibit higher conversions. scirp.orgscirp.org The choice of solvent is also critical, with polar protic solvents like methanol facilitating the highest conversions. scirp.org

| Catalyst | Solvent | Conversion (%) | Reaction Conditions |

|---|---|---|---|

| THPPMnCl | Methanol | 57.6 | Alkaline (0.1 M NaOH), 25°C, 2h |

| THPPMnCl | Ethanol (B145695) | 41.2 | Alkaline (0.1 M NaOH), 25°C, 2h |

| THPPMnCl | 1-Propanol | 31.6 | Alkaline (0.1 M NaOH), 25°C, 2h |

| THPPMnCl | Acetone | 0 | Alkaline (0.1 M NaOH), 25°C, 2h |

| T(p-OCH₃)PPMnCl | Methanol | 85.3 | Alkaline (0.1 M NaOH), 25°C, 2h |

Catalytic Hydrolysis Processes

While the thiol and tetrazole moieties are known to coordinate with various transition metals that can catalyze hydrolysis, specific studies detailing the role of this compound in catalytic hydrolysis processes are not extensively documented in the current literature. researchmap.jpnih.gov Generally, metal complexes are employed to catalyze the hydrolysis of substrates like esters and ethers. researchmap.jp The coordination of ligands to the metal center is crucial in these processes, but the direct application of this specific tetrazole-thiol compound remains an area for future investigation.

Application in Corrosion Inhibition

The presence of multiple heteroatoms (N and S) and aromatic rings (furan and tetrazole) in this compound makes it and its derivatives highly effective corrosion inhibitors, particularly for steel in acidic environments.

Mechanistic Studies on Adsorption Behavior on Metal Surfaces

The primary mechanism of corrosion inhibition by these compounds is the formation of a protective film on the metal surface through adsorption. Studies on the analogue 1-phenyl-1H-tetrazole-5-thiol (PTZ) reveal that it acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

The adsorption process is strong and follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. This adsorption is a result of the interaction between the lone pair electrons of the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic rings, with the vacant d-orbitals of the iron atoms on the steel surface. This creates a stable, protective barrier that isolates the metal from the corrosive medium.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirm the effectiveness of this protective layer. The presence of the inhibitor leads to a significant decrease in the corrosion current density and a substantial increase in the charge transfer resistance, indicating a slowing of the corrosion rate. Research has demonstrated that inhibition efficiency can reach over 97% at millimolar concentrations of the inhibitor.

| Inhibitor Concentration (mM) | Corrosion Current Density (μA cm⁻²) | Charge Transfer Resistance (Ω cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| 0 (Blank) | 1156.4 | 45.8 | - |

| 0.1 | 128.5 | 326.8 | 88.9 |

| 0.5 | 73.2 | 689.4 | 93.7 |

| 1.0 | 52.4 | 1103.2 | 95.5 |

| 5.0 | 33.5 | 1654.7 | 97.1 |

Precursor in Functional Material Development

The ability of this compound to act as a multidentate ligand makes it a valuable precursor for synthesizing novel functional materials with tailored properties.

Fabrication of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial as it dictates the topology, porosity, and functionality of the resulting framework.

Tetrazole-based ligands are highly sought after for MOF synthesis due to their multiple nitrogen atoms, which provide versatile coordination modes for linking metal centers. lookchem.com The inclusion of a thiol group, as in this compound, introduces an additional soft donor site (sulfur), enabling the formation of robust and functional frameworks with diverse structural possibilities. lookchem.com Research has demonstrated the successful synthesis of coordination polymers and MOFs using the analogous 1-phenyl-1H-tetrazole-5-thiol. lookchem.com In these structures, the ligand can coordinate to metal centers like cadmium (Cd) or cobalt (Co) through both the tetrazole nitrogen atoms and the thiol sulfur atom, leading to the formation of one-dimensional chains or more complex three-dimensional networks. lookchem.com

The synthesis of these MOFs is typically achieved under solvothermal conditions, where the metal salt and the tetrazole-thiol ligand are heated in a suitable solvent. The resulting materials exhibit properties that are promising for applications in gas storage, catalysis, and sensing. The furan (B31954) group in the target compound offers further potential for post-synthetic modification, allowing for the tuning of the MOF's properties after its initial fabrication.

Components in Specialty Explosives and Energetic Materials

Tetrazole-based compounds, including derivatives of this compound, are gaining considerable attention in the field of energetic materials. Their high nitrogen content and enthalpy of formation contribute to their potential as components in specialty explosives. rsc.orgnih.gov The thermal stability and decomposition pathways of these compounds are critical factors in their application. For instance, some nitrotetrazole and oxadiazole methylene-bridged energetic compounds exhibit high thermal stability with decomposition points exceeding 240 °C, making them potentially suitable as melt-cast materials. nih.gov

Table 1: Comparison of Energetic Properties

| Compound Type | Nitrogen Content (%) | Heat of Formation (kJ mol⁻¹) | Decomposition Temperature (°C) | Detonation Velocity (m/s) |

|---|---|---|---|---|

| Fused Ring Tetrazoles | 60.20–72.04 | 755–1085 | - | - |

| Nitrotetrazole-Oxadiazole Bridged | - | - | >240 | 7271–7909 |

| Nitrated 5-Amino-1H-Tetrazole Derivatives | - | - | - | Similar to TNT/RDX |

Data sourced from multiple studies on tetrazole-based energetic materials. rsc.orgnih.govresearchgate.net

Analytical Chemistry Applications

Derivatives of tetrazole-5-thiol have demonstrated utility in the field of analytical chemistry, particularly in the detection and quantification of metal ions.

Spectrophotometric Reagents for Metal Ion Determination

1-Phenyl-1H-tetrazole-5-thiol, a related compound, has been utilized as a reagent for the determination of bismuth and palladium. chemdad.com The thiol group and the tetrazole ring can form stable complexes with various metal ions, leading to changes in their spectrophotometric properties, which can be measured for quantitative analysis. The formation of these complexes often results in a colored product, allowing for straightforward colorimetric or spectrophotometric determination. The lone pair electrons on the heteroatoms can form coordination bonds with the empty orbitals of metal ions, leading to chemisorption. electrochemsci.org

Scaffold Design in Chemical Biology and Medicinal Chemistry

The tetrazole scaffold is a cornerstone in modern medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. bohrium.comdrughunter.com

Utilization as a Metabolically Stable Carboxylic Acid Bioisostere

One of the most significant applications of the 5-substituted-1H-tetrazole moiety is its role as a bioisostere for the carboxylic acid group. drughunter.comnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. rug.nl The tetrazole ring mimics the acidic properties of a carboxylic acid, with a comparable pKa value, while often conferring improved metabolic stability and lipophilicity. drughunter.comrug.nl This metabolic resistance is crucial in drug design, as it can lead to a longer duration of action and improved pharmacokinetic profiles. rug.nl

The replacement of a carboxylic acid with a tetrazole can enhance a drug's properties, as exemplified by the angiotensin II receptor antagonist, losartan. drughunter.com This substitution led to a tenfold increase in potency and a significant decrease in the effective dose in preclinical studies. drughunter.com The improved potency was attributed to the optimized interaction of the tetrazole's acidic NH group with the receptor. drughunter.com Tetrazoles are found in over 20 FDA-approved drugs, highlighting their importance in pharmaceutical development. drughunter.com

Table 2: Comparison of Carboxylic Acid and Tetrazole Bioisosteres

| Property | Carboxylic Acid | 5-Substituted 1H-Tetrazole |

|---|---|---|

| pKa | ~4.2–4.5 | ~4.5–4.9 |

| Lipophilicity | Lower | Generally Higher |

| Metabolic Stability | Susceptible to various metabolic transformations | Generally more resistant to metabolism |

| Biological Activity | Maintained or improved upon substitution | Maintained or improved upon substitution |

Data compiled from various sources on bioisosterism. drughunter.comrug.nl

Integration into Thiol-Ene Coupling Reactions for Bioconjugation

The thiol group in this compound makes it a prime candidate for thiol-ene "click" chemistry reactions. illinois.edu This type of reaction is a powerful tool for bioconjugation, allowing for the efficient and specific linking of molecules under mild, often biocompatible, conditions. nih.govmdpi.com

Carbohydrate Modification: Thiol-ene reactions have been successfully employed for the synthesis of carbohydrate mimetics. nih.govresearchgate.net The photoinitiated addition of thiols to unsaturated sugars is a mild and efficient method for creating thio-linked glycomimetics. researchgate.net This approach allows for the synthesis of diverse structures with high regio- and stereoselectivity. nih.gov

Peptide Glycosylation and Bioconjugation: The thiol-ene reaction is also well-suited for peptide modification and bioconjugation. rsc.orgresearchgate.net This chemistry provides a versatile strategy for creating cyclic peptides, which can exhibit improved bioactivity and stability. researchgate.net The reaction can be performed in "green" solvents and under continuous flow conditions, enhancing its sustainability. rsc.org

Nucleoside Analogue Synthesis: The principles of thiol-ene chemistry can be extended to the synthesis of nucleoside analogues, which are crucial in the development of antiviral and anticancer agents. researchgate.netnih.gov The ability to form stable thioether linkages provides a route to novel nucleoside derivatives with potentially enhanced therapeutic properties. researchgate.net

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing 1-(2-furylmethyl)-1H-tetrazole-5-thiol to improve yield?

- Methodological Approach : Utilize PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) as a catalyst under heterogeneous conditions (70–80°C) to promote efficient coupling. Monitor reaction progress via TLC and purify via recrystallization in aqueous acetic acid . Adjust molar ratios of reactants (e.g., 1:1 furylmethyl chloride to tetrazole precursor) and optimize stirring duration (≥1 hour) to minimize side reactions.

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Approach :

- IR Spectroscopy : Identify thiol (-SH) stretches (~2500–2600 cm⁻¹) and tetrazole ring vibrations (1550–1600 cm⁻¹).

- ¹H NMR : Assign peaks for the furylmethyl group (δ 4.5–5.5 ppm for -CH₂- and aromatic protons) and tetrazole protons (δ 8.0–9.0 ppm). Compare with data from structurally analogous tetrazole-thiol derivatives .

Q. How can HPLC be employed to assess the purity of this compound?

- Methodological Approach : Use a C18 column with UV detection at 246 nm and an internal standard (e.g., m-cresol). Prepare calibration curves with known concentrations of the compound. Validate system suitability by ensuring resolution ≥20 between analyte and internal standard peaks. Limit quantification thresholds to ≤1.0% impurities .

Q. What safety protocols are critical when handling this compound?

- Methodological Approach : Implement hazard controls for skin/eye irritation (H315, H319) and respiratory protection (H335). Use fume hoods, nitrile gloves, and P305+P351+P338 safety measures for spill management. Avoid inhalation and direct contact, as per general thiol-handling guidelines .

Advanced Research Questions

Q. How do substituents on the tetrazole ring influence the reactivity of this compound in nucleophilic reactions?

- Methodological Approach : Compare reaction kinetics with analogs (e.g., 1-(2-hydroxyethyl)-tetrazole-thiol). Use DFT calculations to model electron density at the thiol group. Experimentally vary substituents (e.g., nitro, halogen) to assess steric/electronic effects on coupling efficiency .

Q. What strategies can identify and quantify byproducts in this compound synthesis?

- Methodological Approach : Employ LC-MS to detect sulfonic acid derivatives or disulfide byproducts. Optimize gradient elution (acetonitrile/water + 0.1% formic acid) for separation. Use high-resolution mass spectrometry (HRMS) for structural confirmation .

Q. How can factorial design optimize multi-variable parameters in synthesizing this compound?

- Methodological Approach : Apply a 2³ factorial design to test variables: temperature (70–90°C), catalyst loading (5–15 wt%), and solvent volume (PEG-400). Analyze main effects and interactions using ANOVA to identify statistically significant factors .

Q. What computational tools predict the stability and tautomerism of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.